2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group and a methylpiperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as division and growth .
Mode of Action
Compounds with similar structures have been shown to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can alter the conformation of the target protein, potentially inhibiting its activity and triggering downstream effects .
Biochemical Pathways
Based on the reported inhibition of tyrosine kinases by similar compounds , it can be inferred that this compound may affect signal transduction pathways regulated by these enzymes. These pathways control a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with 4-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of dehydroxylated or modified piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a piperazine moiety.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Another compound with a similar piperazine structure
Uniqueness
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a hydroxyl group and a methylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBJUXRABFUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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